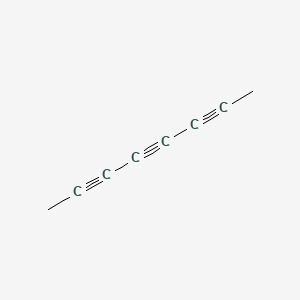
2,4,6-Octatriyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Octatriyne is an organic compound with the molecular formula C8H6. It is a linear molecule consisting of eight carbon atoms and six hydrogen atoms, with three triple bonds located at the 2, 4, and 6 positions. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Octatriyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed, where terminal alkynes are coupled with halogenated alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
2,4,6-Octatriyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triple bonds, leading to the formation of substituted alkynes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Substituted alkynes, alkenes.
科学研究应用
2,4,6-Octatriyne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism of action of 2,4,6-Octatriyne involves its ability to participate in various chemical reactions due to the presence of multiple triple bonds. These triple bonds can undergo addition reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the triple bonds.
相似化合物的比较
Similar Compounds
2,4,6-Octatriene: This compound has a similar carbon backbone but contains double bonds instead of triple bonds.
Hexatriyne: A shorter homolog with three triple bonds in a six-carbon chain.
Butadiyne: A simpler compound with two triple bonds in a four-carbon chain.
Uniqueness
2,4,6-Octatriyne is unique due to its specific arrangement of triple bonds, which imparts distinct reactivity and electronic properties. This makes it a valuable compound for studying the effects of conjugation and electronic interactions in organic molecules.
属性
CAS 编号 |
1072-20-4 |
|---|---|
分子式 |
C8H6 |
分子量 |
102.13 g/mol |
IUPAC 名称 |
octa-2,4,6-triyne |
InChI |
InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2H3 |
InChI 键 |
JINAOWUNDFEJHT-UHFFFAOYSA-N |
规范 SMILES |
CC#CC#CC#CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


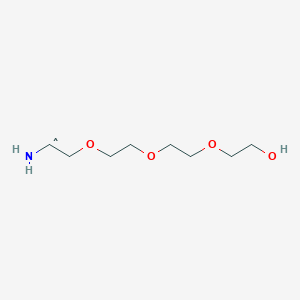
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
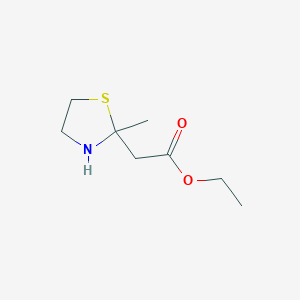
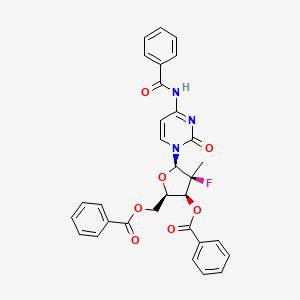
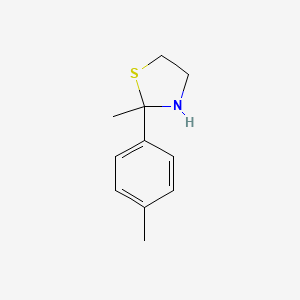
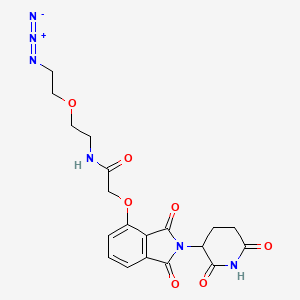

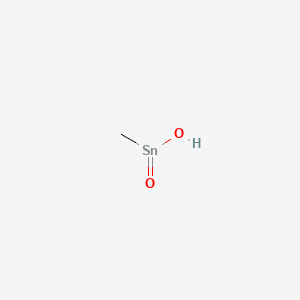
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
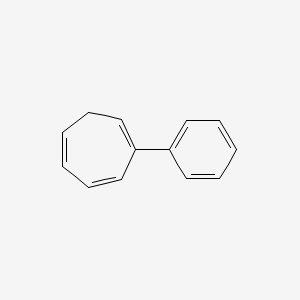
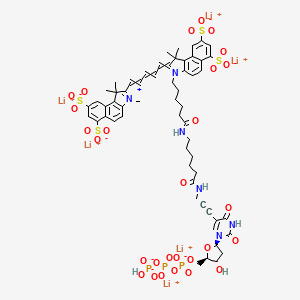
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
